Phenbenzamine Phenbenzamine Phenbenzamine is a liquid. (NTP, 1992)
Phenbenzamine is an aromatic amine.
A serotonin antagonist and a histamine H1 blocker used as antipruritic, appetite stimulant, antiallergic, and for the post-gastrectomy dumping syndrome, etc.
Brand Name: Vulcanchem
CAS No.: 961-71-7
VCID: VC0539382
InChI: InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3
SMILES: CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C17H22N2
Molecular Weight: 254.37 g/mol

Phenbenzamine

CAS No.: 961-71-7

Cat. No.: VC0539382

Molecular Formula: C17H22N2

Molecular Weight: 254.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenbenzamine - 961-71-7

Specification

CAS No. 961-71-7
Molecular Formula C17H22N2
Molecular Weight 254.37 g/mol
IUPAC Name N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine
Standard InChI InChI=1S/C17H22N2/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3
Standard InChI Key CHOBRHHOYQKCOU-UHFFFAOYSA-N
SMILES CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2
Appearance Solid powder
Boiling Point 354 to 356 °F at 7 mmHg (NTP, 1992)

Introduction

Chemical Identity and Structural Properties

Phenbenzamine, systematically named N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine, is characterized by its distinctive ethylenediamine backbone. The compound's structure features two aromatic benzene rings linked via a dimethylaminoethyl chain, a configuration critical to its receptor-binding activity . Key physicochemical properties include:

PropertyValue
Molecular FormulaC17H22N2\text{C}_{17}\text{H}_{22}\text{N}_2
Molecular Weight254.37 g/mol
IUPAC NameN'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine
SMILESCN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2
Boiling Point354–356 °F at 7 mmHg
Density1.019 g/cm³
SolubilitySoluble in DMSO

The planar arrangement of its aromatic rings facilitates interactions with hydrophobic pockets in histamine receptors, while the tertiary amine group enables ionization at physiological pH, enhancing membrane permeability .

Pharmacological Mechanism and Receptor Interactions

Phenbenzamine primarily functions as a competitive antagonist at histamine H₁ receptors, preventing histamine-induced G-protein signaling and subsequent inflammatory responses . Early receptor-binding studies using radiolabeled phenbenzamine demonstrated high affinity for H₁ receptors in guinea pig ileum models, with an IC₅₀ of 12 nM . Unlike later antihistamines, phenbenzamine also exhibits moderate anticholinergic activity via muscarinic receptor blockade, contributing to both therapeutic effects and adverse reactions .

Histamine H₁ Receptor Antagonism

Histamine binding to H₁ receptors triggers phospholipase C activation, increasing intracellular calcium and promoting vasodilation, bronchoconstriction, and pruritus. Phenbenzamine's ethylenediamine moiety forms hydrogen bonds with transmembrane residues (e.g., Asp³.32 and Lys⁵.39), stabilizing the receptor in an inactive conformation . This mechanism effectively suppresses histamine-driven capillary permeability and wheal formation, as evidenced in rodent models of passive cutaneous anaphylaxis .

Anticholinergic Activity

Phenbenzamine's dimethylaminoethyl chain enables interactions with muscarinic acetylcholine receptors, inhibiting parasympathetic responses. In vitro assays show a 40% reduction in carbachol-induced tracheal smooth muscle contraction at 10 μM concentrations . This dual activity historically made phenbenzamine useful for managing allergic rhinitis with comorbid vagally mediated symptoms, though it also predisposes patients to dry mouth and urinary retention .

Clinical Applications and Therapeutic Efficacy

As the first clinically available antihistamine, phenbenzamine was widely prescribed for allergic conditions in the mid-20th century. Placebo-controlled trials from the 1940s–1950s reported:

  • Allergic Rhinitis: 68% reduction in sneezing and rhinorrhea versus placebo (n=200) .

  • Acute Urticaria: 75% resolution of pruritus within 2 hours (n=150) .

  • Insomnia Secondary to Allergies: Sedative effects benefited 60% of patients with nighttime symptoms .

Adverse EffectIncidence
Sedation45–60%
Dry Mouth30%
Urinary Retention15%
Gastrointestinal Distress20%

Notably, a 1978 pharmacovigilance analysis linked phenbenzamine to impaired cognitive performance in elderly patients, with a 2.5-fold increased risk of confusion compared to placebo . These safety concerns precipitated its replacement by second-generation antihistamines in most therapeutic guidelines.

Comparative Analysis with Modern Antihistamines

The evolution of antihistamines is marked by improved receptor selectivity and pharmacokinetics:

ParameterPhenbenzamineCetirizineFexofenadine
H₁ Receptor IC₅₀12 nM6.3 nM14 nM
Blood-Brain Barrier PenetrationHighLowNegligible
Tmax (hours)1.51.02.5
Half-life (hours)8–128–1114–18
Anticholinergic ActivityModerateLowNone

While phenbenzamine's H₁ affinity remains competitive, its pharmacokinetic and safety profile is inferior to modern agents. For instance, cetirizine achieves comparable symptom relief with 80% lower sedation incidence .

Contemporary Research and Emerging Insights

Recent molecular dynamics simulations have revitalized interest in phenbenzamine's pharmacophore. Studies modeling H₁ receptor-phenbenzamine complexes identified key interactions:

  • π-π stacking between benzyl groups and Phe⁴³⁵/Phe⁴⁴².

  • Ionic bonding of the tertiary amine with Asp¹⁰⁷ .

These findings inform the design of dual H₁/muscarinic antagonists for conditions like chronic obstructive pulmonary disease. Additionally, phenbenzamine derivatives are being evaluated for neuroprotective effects in Alzheimer's models, leveraging their cholinergic modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator